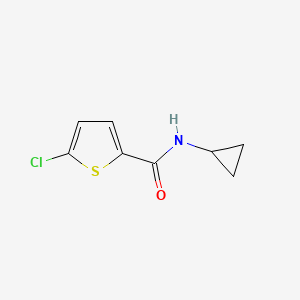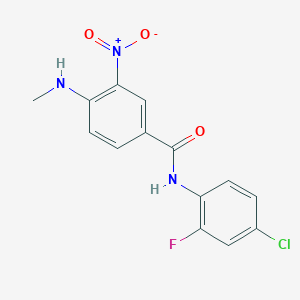
N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide, also known as CT-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CT-1 belongs to the class of compounds known as thiazoles, which have been extensively studied for their diverse biological activities.
作用機序
The exact mechanism of action of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has also been shown to modulate the expression of various genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has also been shown to have anti-cancer effects, as mentioned earlier. In addition, N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide in lab experiments is that it has been extensively studied and its properties are well characterized. N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide in lab experiments is that it may not accurately reflect the effects of the compound in vivo. In addition, the exact mechanism of action of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is not fully understood, which may limit its usefulness in certain types of experiments.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide. One area of interest is the development of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide as a potential therapeutic agent for cancer and other diseases. Another area of interest is the elucidation of the exact mechanism of action of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the safety and efficacy of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide in humans.
合成法
The synthesis of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide involves the reaction of 4-methyl-2-oxo-1,3-thiazole-3-carboxylic acid with cyclohexylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is typically around 60%.
科学的研究の応用
N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In particular, N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-cyclohexyl-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-9-8-17-12(16)14(9)7-11(15)13-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQNUAVJDDGPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(difluoromethylsulfonyl)phenyl]-2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetamide](/img/structure/B7533515.png)


![N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7533543.png)




![N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide](/img/structure/B7533586.png)
![3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7533600.png)
![2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7533605.png)